Cas no 950266-59-8 (6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide)

6-Chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide is a synthetic quinoline-based carboxamide derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including chloro and methoxy substituents, contribute to its reactivity and binding affinity, making it a candidate for further study in medicinal chemistry. The ethoxy group at the 4-position enhances solubility and metabolic stability, while the carboxamide moiety provides a versatile scaffold for derivatization. This compound may exhibit biological activity due to its quinoline core, which is known for interactions with various enzymatic targets. Its well-defined molecular structure allows for precise modifications, supporting its use in structure-activity relationship studies.
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide structure
950266-59-8 structure
Product Name:6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide
CAS No:950266-59-8
MF:C19H16Cl2N2O3
MW:391.2479429245
CID:5430169
PubChem ID:22425328
Update Time:2025-10-24

6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • F3411-8423
    • AKOS001774740
    • 950266-59-8
    • 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide
    • 6-Chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxy-2-quinolinecarboxamide
    • Inchi: 1S/C19H16Cl2N2O3/c1-3-26-18-10-16(23-15-6-4-11(20)8-13(15)18)19(24)22-12-5-7-17(25-2)14(21)9-12/h4-10H,3H2,1-2H3,(H,22,24)
    • InChI Key: YAMBTWHNIHHQAS-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(Cl)=CC=2)C(OCC)=CC=1C(NC1=CC=C(OC)C(Cl)=C1)=O

Computed Properties

  • Exact Mass: 390.0537978g/mol
  • Monoisotopic Mass: 390.0537978g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 60.4Ų

Experimental Properties

  • Density: 1.377±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 471.5±45.0 °C(Predicted)
  • pka: 9.45±0.70(Predicted)

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Additional information on 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide

Comprehensive Overview of 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide (CAS No. 950266-59-8)

6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide (CAS No. 950266-59-8) is a specialized quinoline-based compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloro-substituted quinoline core and a methoxyphenyl carboxamide moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or bioactive intermediate, aligning with current trends in targeted drug discovery and sustainable agriculture.

The compound's CAS No. 950266-59-8 serves as a critical identifier in global chemical databases, ensuring precise tracking in regulatory and commercial contexts. Recent studies highlight its relevance in addressing drug-resistant pathogens and crop protection challenges—two pressing issues frequently searched in scientific and AI-driven queries. Its ethoxyquinoline scaffold is structurally analogous to several FDA-approved drugs, sparking interest in repurposing strategies—a hot topic in computational chemistry forums.

From a synthetic chemistry perspective, 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide exemplifies modern heterocyclic synthesis techniques. Its chloro and methoxy functional groups allow for selective modifications, a feature often explored in structure-activity relationship (SAR) studies. This adaptability resonates with industry demands for highly functionalized intermediates, as evidenced by patent filings and academic publications indexed in major search engines.

Environmental and green chemistry considerations are increasingly associated with this compound. Analytical methods for detecting trace amounts of chlorinated quinoline derivatives in ecosystems have become a trending search term, reflecting societal focus on chemical safety. The compound's biodegradation pathways are under investigation, addressing queries about persistent organic pollutants—a frequent concern in environmental science communities.

In material science, the π-conjugated system of 950266-59-8 has potential applications in organic electronics, a field experiencing exponential growth. Its electron-withdrawing groups could contribute to developing novel semiconductors, a subject dominating nanotechnology-related searches. This interdisciplinary relevance enhances its visibility across multiple research domains in academic search algorithms.

Quality control protocols for CAS No. 950266-59-8 frequently utilize HPLC-MS and NMR spectroscopy—techniques commonly searched by analytical chemists. The compound's chromatographic behavior and spectral fingerprints are well-documented, supporting its use as a reference standard in method validation studies. Such applications align with the pharmaceutical industry's emphasis on analytical method development, a persistent theme in regulatory compliance discussions.

Emerging research explores the compound's role in photodynamic therapy due to its quinoline fluorophore properties. This connects with rising searches about non-invasive treatments in medical AI databases. The 4-ethoxy substitution pattern appears crucial for light absorption characteristics, making it a subject of computational modeling studies that predict optoelectronic properties—an intersection of chemistry and machine learning frequently queried in research platforms.

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